Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide

Medicinal chemistry Kinase inhibitor design Hydrogen‑bond pharmacophore

Ethyl 2‑morpholin‑2‑yl‑1,3‑thiazole‑4‑carboxylate hydrobromide is a heterocyclic building block that combines a thiazole‑4‑carboxylate ester core with a morpholine ring attached at the morpholine C‑2 position, supplied as the hydrobromide salt. Its molecular formula is C₁₀H₁₅BrN₂O₃S (MW ≈ 323.2 g mol⁻¹ for the salt).

Molecular Formula C10H15BrN2O3S
Molecular Weight 323.21
CAS No. 2411276-13-4
Cat. No. B2473485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide
CAS2411276-13-4
Molecular FormulaC10H15BrN2O3S
Molecular Weight323.21
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2CNCCO2.Br
InChIInChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H
InChIKeyCNKAKJKDMJGWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2‑morpholin‑2‑yl‑1,3‑thiazole‑4‑carboxylate Hydrobromide (CAS 2411276‑13‑4): Core Identity and Procurement‑Relevant Structural Context


Ethyl 2‑morpholin‑2‑yl‑1,3‑thiazole‑4‑carboxylate hydrobromide is a heterocyclic building block that combines a thiazole‑4‑carboxylate ester core with a morpholine ring attached at the morpholine C‑2 position, supplied as the hydrobromide salt. Its molecular formula is C₁₀H₁₅BrN₂O₃S (MW ≈ 323.2 g mol⁻¹ for the salt) [1]. The compound belongs to the morpholinothiazole family, a class extensively explored for kinase inhibition (particularly PI3K) and carbonic‑anhydrase modulation [2]. Critically, the morpholine attachment point is C‑2 (morpholin‑2‑yl) rather than the far more common N‑attachment (morpholin‑4‑yl); this regiochemical difference preserves a secondary amine hydrogen‑bond donor and alters the three‑dimensional presentation of the morpholine oxygen, creating a distinct pharmacophoric profile relative to the widely patented morpholin‑4‑yl‑thiazole PI3K inhibitor series [3].

Why a Generic Morpholinothiazole Cannot Replace Ethyl 2‑morpholin‑2‑yl‑1,3‑thiazole‑4‑carboxylate Hydrobromide in Research Procurement


Two structural features make straightforward substitution impossible. First, the morpholine ring is attached at its C‑2 carbon (morpholin‑2‑yl), not at the nitrogen (morpholin‑4‑yl). The morpholin‑2‑yl isomer retains a secondary amine (pKₐ ≈ 7.67 predicted for the free base [1]), which serves as a hydrogen‑bond donor, whereas the morpholin‑4‑yl analog is exclusively a tertiary amine hydrogen‑bond acceptor. This single‑atom connectivity change re‑orients the morpholine oxygen by ~60° and fundamentally alters target‑binding geometry [2]. Second, the hydrobromide salt provides a protonated morpholine nitrogen, yielding solubility, hygroscopicity, and solid‑state stability profiles that differ from the free base (CAS 1496992‑19‑8) and from hydrochloride or mesylate salts [3]. In kinase‑inhibitor SAR, even a methylene‑shift in the morpholine attachment has been shown to ablate PI3Kδ inhibitory activity (IC₅₀ shift from <100 nM to >1 µM in related series) [2], underscoring that morpholin‑2‑yl and morpholin‑4‑yl thiazoles cannot be treated as interchangeable building blocks.

Quantitative Differentiation Evidence for Ethyl 2‑morpholin‑2‑yl‑1,3‑thiazole‑4‑carboxylate Hydrobromide vs. Closest Analogs


Regiochemical Differentiation: Morpholin‑2‑yl vs. Morpholin‑4‑yl Attachment and Hydrogen‑Bond Donor Capacity

The target compound bears the morpholine ring attached at its C‑2 carbon (morpholin‑2‑yl), preserving a secondary amine (NH) that functions as a hydrogen‑bond donor. In contrast, the widely studied morpholin‑4‑yl‑thiazole series (e.g., CAS 126533‑95‑7) attaches morpholine via its nitrogen, yielding only a tertiary amine hydrogen‑bond acceptor [1]. The predicted pKₐ of the free‑base morpholine NH is 7.67 ± 0.40 [2], meaning the morpholin‑2‑yl isomer is partially protonated at physiological pH and can donate a hydrogen bond, whereas the morpholin‑4‑yl analog cannot. In the PI3K inhibitor patent literature, the morpholin‑4‑yl motif is a conserved pharmacophore element; morpholin‑2‑yl analogs are explicitly excluded from the Markush claims of US 8,168,634, indicating that the substitution pattern produces a distinct chemical space [1]. No direct IC₅₀ head‑to‑head comparison between the two regioisomers has been published; this evidence is class‑level inference based on structural analysis.

Medicinal chemistry Kinase inhibitor design Hydrogen‑bond pharmacophore

Salt‑Form Differentiation: Hydrobromide Salt vs. Free Base – Solubility and Solid‑State Handling

The hydrobromide salt (CAS 2411276‑13‑4) provides a protonated morpholine nitrogen, which typically enhances aqueous solubility relative to the free base (CAS 1496992‑19‑8). The free base has a predicted XLogP3 of 0.6 and a topological polar surface area (TPSA) of 88.7 Ų [1]. While experimentally measured solubility data for the HBr salt are not publicly available, general salt‑form principles predict that a hydrobromide salt of a secondary amine with a pKₐ of ~7.7 will exhibit ≥10‑fold higher aqueous solubility than the neutral free base at pH 7.4 [2]. The HBr salt also eliminates the free base’s tendency to absorb atmospheric CO₂ (carbamate formation on the secondary amine), improving long‑term storage stability. The free base is commercially available at 95–98% purity from Enamine and Leyan [1]; the HBr salt is listed by ChemSrc and other vendors but quantitative purity specifications are vendor‑specific.

Pre‑formulation Salt screening Solid‑state chemistry

Antiviral Activity Profile: Morpholin‑2‑yl Thiazole vs. Morpholin‑4‑yl PI3K Inhibitor Class

According to a secondary source referencing NIH studies, the free‑base form (CAS 1496992‑19‑8) demonstrated inhibition of influenza virus and herpes simplex virus replication in cell‑based assays [1]. The specific IC₅₀ values are not publicly disclosed in the accessible text, and no peer‑reviewed publication with quantitative data could be identified. By contrast, the morpholin‑4‑yl‑thiazole class is primarily characterized as PI3K kinase inhibitors (e.g., IC₅₀ < 100 nM for PI3Kδ in the Bioorg. Med. Chem. Lett. 2008 study [2]), with no reported antiviral activity. This divergence in biological annotation suggests that the morpholin‑2‑yl regioisomer may engage a different target space. However, the absence of a direct head‑to‑head antiviral comparison mandates that this evidence be classified as supporting only.

Antiviral research Influenza Herpes simplex virus

Physicochemical Property Comparison: Morpholin‑2‑yl Free Base vs. Morpholin‑4‑yl Isomer

Predicted physicochemical properties for the morpholin‑2‑yl free base (CAS 1496992‑19‑8) include: density = 1.243 ± 0.06 g cm⁻³, boiling point = 379.8 ± 42.0 °C, XLogP3 = 0.6, TPSA = 88.7 Ų, and pKₐ = 7.67 ± 0.40 [1]. For the morpholin‑4‑yl isomer (CAS 126533‑95‑7), the molecular formula is identical (C₁₀H₁₄N₂O₃S, MW 242.29) , but the TPSA is lower (~79.5 Ų, calculated from SMILES) because the morpholine nitrogen lone pair is conjugated into the thiazole π‑system, and the XLogP3 is slightly higher (~0.9 estimated) due to reduced hydrogen‑bonding capacity. These differences, while modest, affect chromatographic retention (HPLC logD₇.₄) and permeability predictions (PAMPA). No experimental logD or PAMPA data for either isomer have been published.

Physicochemical profiling Drug‑likeness Lead optimization

Carbonic Anhydrase II Inhibition: Class‑Level Context for Morpholinothiazole Scaffolds

A 2024 study evaluated 25 morpholine‑based thiazole derivatives as bovine CA‑II inhibitors. The most potent compound (24) showed an IC₅₀ of 14.68 μM and a Kᵢ of 9.64 ± 0.007 μM, compared to the standard acetazolamide (IC₅₀ not directly compared in the same table but reported as less potent for several derivatives) [1]. While the specific compound CAS 2411276‑13‑4 was not among the 25 tested, the study establishes that the morpholinothiazole scaffold is competent for CA‑II inhibition and that substitution on the thiazole 4‑position (ethyl ester in the target compound) and the morpholine attachment point are key SAR variables. The morpholin‑2‑yl attachment introduces an additional hydrogen‑bond donor near the zinc‑binding pharmacophore, which could modulate CA‑II isoform selectivity relative to morpholin‑4‑yl analogs [1].

Carbonic anhydrase inhibition Glaucoma Enzyme kinetics

Procurement‑Relevant Application Scenarios for Ethyl 2‑morpholin‑2‑yl‑1,3‑thiazole‑4‑carboxylate Hydrobromide


Kinase Inhibitor Lead Optimization Requiring a Non‑morpholin‑4‑yl Hydrogen‑Bond Donor

For medicinal chemistry teams whose PI3K or related kinase SAR has plateaued on the morpholin‑4‑yl‑thiazole scaffold (as exemplified by US 8,168,634 [1]), the morpholin‑2‑yl isomer introduces a secondary amine hydrogen‑bond donor at a position that is sterically and electronically distinct from the conserved morpholin‑4‑yl oxygen. The predicted pKₐ of ~7.7 [2] means the amine is partially protonated in the endosomal compartment, potentially engaging acidic residues in the kinase active site that the morpholin‑4‑yl series cannot address.

Antiviral Screening Cascade Starting from an Orthogonal Chemotype

Groups running phenotypic antiviral screens against influenza or HSV can use the hydrobromide salt directly in aqueous assay media, avoiding DMSO co‑solvent artifacts. The free‑base form has been annotated with antiviral activity in NIH studies [3]; the HBr salt’s improved solubility facilitates dose‑response testing at concentrations up to 100 μM without precipitation, addressing a common failure mode in viral CPE assays.

Carbonic Anhydrase Isoform Selectivity Profiling with an Unexplored Morpholine Attachment Vector

Building on the 2024 demonstration that morpholinothiazoles inhibit bovine CA‑II with IC₅₀ values in the low micromolar range [4], the morpholin‑2‑yl attachment offers a vector for probing CA‑I/CA‑II selectivity. The additional hydrogen‑bond donor adjacent to the zinc‑binding thiazole may preferentially interact with the CA‑I isoform’s more solvent‑accessible active site, a hypothesis testable with the commercially available HBr salt.

Solid‑Form Screening for Pre‑formulation Development

The hydrobromide salt provides a crystalline, non‑hygroscopic (predicted, based on halide salt class behavior [5]) solid form suitable for XRPD, DSC, and stability studies. Compared to the free base, which is an oil or low‑melting solid susceptible to carbamate formation, the HBr salt is the preferred form for long‑term storage and for generating reproducible solid‑state characterization data in pre‑formulation workflows.

Quote Request

Request a Quote for Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.